molecular formula C9H7N3O2S B3351170 Benzamide, N-(4,5-dihydro-5-oxo-1,3,4-thiadiazol-2-yl)- CAS No. 33901-26-7

Benzamide, N-(4,5-dihydro-5-oxo-1,3,4-thiadiazol-2-yl)-

Cat. No. B3351170
CAS RN: 33901-26-7
M. Wt: 221.24 g/mol
InChI Key: BZLYAWNHNCZERP-UHFFFAOYSA-N
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Description

“Benzamide, N-(4,5-dihydro-5-oxo-1,3,4-thiadiazol-2-yl)-” is a chemical compound . It is also known as “5-benzoylamino-3H-[1,3,4]thiadiazol-2-one” and has the molecular formula C9H7N3O2S .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized using a non-steroidal anti-inflammatory drug known as 4-aminophenazone .


Physical And Chemical Properties Analysis

“Benzamide, N-(4,5-dihydro-5-oxo-1,3,4-thiadiazol-2-yl)-” has a molecular weight of 221.24 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found on chemical databases .

Safety And Hazards

The safety and hazards of “Benzamide, N-(4,5-dihydro-5-oxo-1,3,4-thiadiazol-2-yl)-” are not explicitly mentioned in the retrieved sources. For detailed safety information, it is recommended to refer to the Safety Data Sheet (SDS) of the compound .

properties

IUPAC Name

N-(2-oxo-3H-1,3,4-thiadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S/c13-7(6-4-2-1-3-5-6)10-8-11-12-9(14)15-8/h1-5H,(H,12,14)(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLYAWNHNCZERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NNC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415821
Record name Benzamide, N-(4,5-dihydro-5-oxo-1,3,4-thiadiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, N-(4,5-dihydro-5-oxo-1,3,4-thiadiazol-2-yl)-

CAS RN

33901-26-7
Record name Benzamide, N-(4,5-dihydro-5-oxo-1,3,4-thiadiazol-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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